3-(4-ethoxyphenyl)piperidine-2,6-dione
Overview
Description
3-(4-ethoxyphenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with an ethoxyphenyl group. Piperidine-2,6-diones are privileged scaffolds in medicinal chemistry due to their presence in numerous drugs and their versatility as synthetic intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)piperidine-2,6-dione can be achieved through a multi-step process involving the use of acetates and acrylamides. One efficient method involves the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, offering excellent functional group tolerance and yielding a wide range of piperidine-2,6-diones.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up to the kilo level. The method described above allows for the synthesis of piperidine-2,6-diones in good yields, making it suitable for large-scale production . The process is robust and can be adapted for the synthesis of various derivatives, including those used in drug development.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the design of biologically active molecules, including potential drug candidates.
Industry: The compound’s versatility makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it can act as a ligand for cereblon, a protein involved in the ubiquitin-proteasome system . This interaction can lead to the degradation of target proteins, making it a valuable tool in the development of PROTAC (proteolysis-targeting chimeras) drugs. The compound’s effects are mediated through pathways involving protein degradation and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: The parent compound, which lacks the ethoxyphenyl group.
3-(4-methoxyphenyl)piperidine-2,6-dione: A similar compound with a methoxy group instead of an ethoxy group.
3-(4-chlorophenyl)piperidine-2,6-dione: A derivative with a chlorine substituent on the phenyl ring.
Uniqueness
3-(4-ethoxyphenyl)piperidine-2,6-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-10-5-3-9(4-6-10)11-7-8-12(15)14-13(11)16/h3-6,11H,2,7-8H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJEXLTGJARAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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